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CWP232291

Cat. No.: B1574315
Attention: For research use only. Not for human or veterinary use.
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Description

CWP232291 is a peptidomimetic small-molecule prodrug that acts as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway regulating cell fate and proliferation whose dysregulation is implicated in various cancers . Upon administration, this compound is rapidly converted to its active form, CWP232204 . This active metabolite induces endoplasmic reticulum (ER) stress, leading to the activation of caspases and subsequent apoptosis (programmed cell death) in cancer cells . Its mechanism is also linked to binding Src-Associated substrate in Mitosis of 68 kDa (Sam68), which can promote apoptosis and suppress anti-apoptotic genes like survivin . A key consequence of this mechanism is the degradation of β-catenin and inhibition of β-catenin-mediated transcriptional activity . Preclinical studies have demonstrated the antitumor efficacy of this compound across a range of models. It has been shown to block the growth of castration-resistant prostate cancer by activating the ER stress pathway and downregulating androgen receptor and its splice variants . In ovarian cancer models, this compound significantly attenuated cancer growth, including in cisplatin-resistant cell lines and patient-derived organoids, by inhibiting β-catenin . A first-in-human phase 1 clinical study in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) established a maximum tolerated dose and reported clinical activity, including complete and partial responses in some AML patients . The most common treatment-emergent adverse events were gastrointestinal (nausea, vomiting, diarrhea) and infusion-related reactions . This product is intended for research applications only, providing a tool to investigate Wnt/β-catenin signaling in cancer biology, drug resistance, and to explore novel therapeutic strategies in vitro and in vivo.

Properties

Molecular Formula

C27H33F3N4O3

Appearance

Solid powder

Synonyms

CWP-232291;  CWP232291;  CWP 232291.; NONE

Origin of Product

United States

Molecular Mechanisms of Action of Cwp232291

Modulation of β-catenin Activity

The central feature of CWP232291's mechanism is its ability to modulate the activity of β-catenin, the key downstream effector of the canonical Wnt signaling pathway. frontiersin.orgashpublications.org In a normal state, cytoplasmic β-catenin is kept at low levels by a "destruction complex" that targets it for proteasomal degradation. mdpi.com When the Wnt pathway is aberrantly activated, this degradation is inhibited, causing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in oncogenesis. mdpi.comtandfonline.com this compound counteracts this by promoting the degradation of β-catenin and inhibiting its transcriptional function. ashpublications.orgnih.gov

This compound effectively reduces the levels of β-catenin in cancer cells. researchgate.netnih.gov A primary mechanism for this is the induction of endoplasmic reticulum (ER) stress. frontiersin.orgmdpi.comnih.gov The active metabolite, CWP232204, has been shown to induce ER stress, which leads to the activation of caspases. frontiersin.orgashpublications.org This caspase activation not only drives apoptosis but also contributes to the degradation of β-catenin. ashpublications.orgashpublications.orgresearchgate.net

Furthermore, research indicates that the active form, CWP232204, destabilizes β-catenin by facilitating its phosphorylation by glycogen (B147801) synthase kinase-3β (GSK-3β), which marks the protein for subsequent degradation by the proteasome. Studies in prostate cancer cell lines have visually and quantitatively confirmed this effect. Western blot analysis demonstrated a marked, concentration-dependent decrease in β-catenin protein levels following treatment with this compound. researchgate.netnih.gov Complementing this, fluorescence microscopy revealed a reduction in the amount of β-catenin staining within the nucleus of treated cells, indicating successful inhibition of its nuclear accumulation. researchgate.netnih.gov

In the nucleus, β-catenin exerts its oncogenic effects by forming a complex with members of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. tandfonline.comjcancer.org This complex then recruits co-activators to drive the expression of Wnt target genes. tandfonline.comoncotarget.com

This compound has been shown to directly inhibit this transcriptional activity. researchgate.net The most direct evidence comes from reporter gene assays. In these experiments, cancer cells are engineered to express a luciferase enzyme under the control of a TCF/LEF-responsive promoter. Research in various prostate cancer cell lines demonstrated that treatment with this compound significantly decreased luciferase activity, even in cells stimulated with the Wnt ligand WNT3a. nih.govresearchgate.net This finding confirms that this compound can block the final step of the canonical Wnt pathway: the β-catenin/TCF-mediated transcription of target genes. nih.gov

Table 1: Effect of this compound on LEF/TCF Luciferase Reporter Activity in Prostate Cancer Cells
Cell LineTreatment ConditionOutcomeReference
PC3This compound (200 nM)Significantly decreased luciferase activity compared to control. nih.gov
DU145This compound (400 nM)Significantly decreased luciferase activity compared to control. nih.gov
LNCaPThis compound (60 nM)Significantly decreased luciferase activity compared to control. nih.gov
22Rv1This compound (70 nM)Significantly decreased luciferase activity compared to control. nih.gov

A direct consequence of inhibiting β-catenin/TCF transcriptional activity is the reduced expression of key oncogenes that promote cancer cell survival, proliferation, and metastasis. Research has consistently demonstrated that this compound effectively suppresses the transcription of several critical Wnt target genes. researchgate.netresearchgate.net

Survivin is an anti-apoptotic protein that is a well-established downstream target of the Wnt/β-catenin pathway. ashpublications.orgjcancer.org Its inhibition is considered a key part of this compound's pro-apoptotic effect. tandfonline.com Studies have confirmed that this compound treatment leads to a marked, concentration-dependent suppression of survivin protein expression in prostate cancer cells, as shown by western blotting. researchgate.netnih.gov This demonstrates that by inhibiting the Wnt pathway, this compound effectively shuts down the production of this critical survival factor. researchgate.netresearchgate.net

The MYC proto-oncogene is a potent driver of cell proliferation and a canonical target of β-catenin/TCF signaling. ashpublications.org this compound has been shown to suppress its expression. Specifically, quantitative real-time PCR (qRT-PCR) analysis in prostate cancer cells revealed that treatment with this compound led to a significant reduction in the mRNA levels of c-myc. researchgate.netnih.gov

Cyclin D1 is a crucial cell cycle regulator that promotes the transition from the G1 to the S phase, and its gene (CCND1) is a direct target of β-catenin. ashpublications.orgjcancer.org this compound effectively downregulates Cyclin D1 expression. Research has shown that treating prostate cancer cells with this compound results in lower mRNA levels of Cyclin D1. researchgate.netnih.gov This suppression of Cyclin D1 is a key mechanism through which this compound inhibits cancer cell cycle progression. researchgate.net

Table 2: Downregulation of Wnt Target Gene mRNA by this compound in Prostate Cancer Cells
Target GeneCell LineTreatmentResultReference
c-mycLNCaPIC50 dose (60 nM) for 24hLower mRNA levels than untreated control. nih.gov
c-myc22Rv1IC50 dose (70 nM) for 24hLower mRNA levels than untreated control. nih.gov
Cyclin D1LNCaPIC50 dose (60 nM) for 24hLower mRNA levels than untreated control. nih.gov
Cyclin D122Rv1IC50 dose (70 nM) for 24hLower mRNA levels than untreated control. nih.gov

Downregulation of Key Wnt Target Genes

MYC Transcriptional Suppression

Activation of Endoplasmic Reticulum (ER) Stress Pathways

This compound has been shown to exert its antitumor effects in part by activating the endoplasmic reticulum (ER) stress pathway. researchgate.netnih.govnih.gov This activation disrupts cellular homeostasis, ultimately leading to programmed cell death in cancer cells. researchgate.net The active form of the compound, CWP232204, is understood to induce this ER stress, which in turn triggers caspase activation.

Induction of ER Stress Response

Treatment of prostate cancer cells with this compound initiates a robust ER stress response. nih.govresearchgate.net This is characterized by the upregulation of key ER stress markers. nih.gov Studies have demonstrated a concentration-dependent increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and an increase in the protein levels of inositol-requiring enzyme 1 (IRE1α) following exposure to the compound. nih.govresearchgate.net The activation of the PERK sensor protein is a crucial step in this process. nih.gov This induction of ER stress is a key mechanism contributing to the compound's anti-cancer activity. researchgate.netfrontiersin.org

Table 1: Effect of this compound on ER Stress Markers in Prostate Cancer Cells

Marker Effect Pathway Implication
p-eIF2α Increased phosphorylation Activation of the PERK branch of the Unfolded Protein Response (UPR)
IRE1α Increased protein levels Activation of the IRE1α branch of the UPR
ATF6 Increased cleavage Activation of the ATF6 branch of the UPR
CHOP Upregulated protein and mRNA Induction of pro-apoptotic signaling

Data synthesized from studies on prostate cancer cell lines exposed to this compound for 24 hours. nih.govresearchgate.net

Activation of Caspase-3-Dependent Apoptosis via ER Stress

The induction of severe ER stress by this compound culminates in the activation of a specific pathway of programmed cell death known as apoptosis. researchgate.netnih.gov This process is dependent on the executioner enzyme, caspase-3. nih.gov Research has shown that treatment with this compound leads to a significant increase in cleaved caspase-3 and its substrate, cleaved poly (ADP-ribose) polymerase (PARP), in prostate cancer cells. nih.gov This caspase-3-mediated apoptosis is a direct consequence of the upstream ER stress, linking the two pathways in the compound's mechanism of action. nih.gov

Upregulation of Proapoptotic Transcription Factors (e.g., CHOP)

A critical mediator of ER stress-induced apoptosis is the C/EBP homologous protein (CHOP), a proapoptotic transcription factor. researchgate.netnih.gov this compound treatment has been found to significantly upregulate both the protein and mRNA levels of CHOP. nih.govresearchgate.net The activation of the ER stress sensor PERK and subsequent phosphorylation of eIF2α leads directly to this increased CHOP expression. nih.gov The upregulation of CHOP is a key event that drives the cell towards the caspase-3-dependent apoptosis observed with this compound treatment. researchgate.netnih.gov

Influence on Androgen Receptor (AR) Signaling

In addition to inducing ER stress, this compound has demonstrated significant effects on androgen receptor (AR) signaling, a critical pathway for the growth and progression of prostate cancer. nih.govmdpi.com

Downregulation of AR Expression in Prostate Cancer Models

Studies have shown that this compound can effectively downregulate the expression of the androgen receptor in prostate cancer cells. nih.govmdpi.com Western blot analysis confirmed that in AR-expressing prostate cancer cell lines, such as LNCaP and 22Rv1, treatment with this compound decreased the levels of the full-length AR protein. nih.gov This suggests that part of the compound's efficacy in prostate cancer models is due to its ability to disrupt this key hormonal signaling axis. nih.gov Notably, AR-expressing prostate cancer cells have been shown to be more sensitive to this compound than AR-negative cells. nih.gov

Table 2: In Vitro Sensitivity of Prostate Cancer Cell Lines to this compound

Cell Line AR Status IC₅₀ Value (µM)
LNCaP Wild-Type AR 0.097
22Rv1 AR Splice Variant 0.060
VCaP AR Overexpression 0.070
PC3 AR-Negative 0.188
DU145 AR-Negative 0.418

IC₅₀ values determined after 72 hours of exposure to this compound. nih.gov

Suppression of AR Splice Variants

A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of constitutively active AR splice variants (AR-Vs) that can drive tumor growth in the absence of androgen ligands. This compound has been shown to suppress the expression of these AR splice variants. researchgate.netnih.govnih.gov In prostate cancer cell lines known to express AR-Vs, such as 22Rv1, treatment with this compound resulted in a decrease in their expression levels. nih.govmdpi.com This ability to target both the full-length AR and its splice variants highlights a key aspect of this compound's mechanism in advanced prostate cancer models. nih.gov

Interplay between Wnt/β-catenin and AR Signaling in Carcinogenesis

The progression of certain cancers, most notably castration-resistant prostate cancer (CRPC), is often not driven by a single aberrant signaling pathway but rather by a complex interplay between multiple interconnected cascades. The crosstalk between the Wnt/β-catenin and the Androgen Receptor (AR) signaling pathways is a well-documented driver of tumorigenesis and therapeutic resistance. nih.govnih.govmdpi.commdpi.com this compound exerts its anti-cancer effects in part by disrupting this synergistic relationship.

The Wnt/β-catenin pathway is a fundamental regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. nih.gov Concurrently, the AR signaling pathway is critical for the growth and survival of prostate cancer cells. In advanced stages of the disease, such as CRPC, cancer cells often develop mechanisms to reactivate AR signaling despite androgen deprivation therapies. Growing evidence indicates a significant convergence of these two pathways in driving CRPC. nih.gov

Research has demonstrated that β-catenin, the central effector of the canonical Wnt pathway, can function as a coactivator of the Androgen Receptor. mdpi.complos.org This interaction enhances the transcriptional activity of AR, even in low-androgen environments, thereby promoting cancer cell proliferation and survival. mdpi.com Studies have observed a more frequent nuclear co-localization and interaction of endogenous AR with β-catenin in CRPC tissues compared to hormone-naïve prostate cancer, highlighting the clinical relevance of this interplay. nih.gov The Wnt ligand Wnt3a has been specifically shown to enhance AR-mediated transcription in prostate cancer cells, leading to increased cell growth. nih.govmdpi.com

Conversely, the AR can also modulate Wnt signaling. Some studies suggest that AR can inhibit the Wnt pathway by directly downregulating the expression of key Wnt pathway genes such as WNT5A and LEF1. dovepress.com This reciprocal regulation underscores the intricate and context-dependent nature of the crosstalk between these two pathways.

The therapeutic potential of this compound in this context lies in its ability to simultaneously target both pathways. As a potent inhibitor of the Wnt/β-catenin pathway, this compound suppresses the expression of β-catenin. nih.govresearchgate.net This action alone can diminish the co-activation of AR. However, studies have revealed a more direct effect of this compound on AR signaling. The compound has been shown to downregulate the expression of both the full-length AR and its splice variants, which are often implicated in the development of resistance to anti-androgen therapies. nih.govresearchgate.netnih.gov

The concurrent disruption of both β-catenin and AR signaling is a key mechanism behind the observed efficacy of this compound, particularly in AR-positive prostate cancers. nih.gov Preclinical data indicate that AR-expressing prostate cancer cell lines are more sensitive to this compound than their AR-negative counterparts. nih.gov This suggests that the compound's ability to dismantle the synergistic interplay between Wnt/β-catenin and AR signaling is a critical determinant of its anti-neoplastic activity in prostate cancer.

Research Findings on this compound's Impact on Wnt/AR Crosstalk

FindingAffected Molecule/PathwayObserved Effect in Prostate Cancer ModelsReference
Suppression of β-catenin Expressionβ-catenin (Wnt Pathway)Markedly suppressed expression in prostate cancer cells, inhibiting Wnt-dependent transcriptional activity. nih.govresearchgate.netresearchgate.netnih.gov
Downregulation of AR ExpressionAndrogen Receptor (AR) and its splice variantsDownregulated expression in AR-positive prostate cancer cells (LNCaP and 22Rv1). nih.govnih.gov
Inhibition of Wnt Target GenesSurvivin, c-myc, cyclinD1Suppressed expression of β-catenin and Wnt target gene survivin. Reduced mRNA levels of c-myc and cyclinD1. nih.govresearchgate.net
Induction of ApoptosisEndoplasmic Reticulum (ER) Stress PathwayInduces ER stress, leading to upregulation of the pro-apoptotic protein CHOP and activation of caspase-3-dependent apoptosis. nih.govresearchgate.netnih.gov
Differential SensitivityAR-positive vs. AR-negative cellsAR-expressing prostate cancer cells (LNCaP, 22Rv1, VCaP) are more sensitive to this compound than AR-negative cells (PC3, DU145). nih.gov

Preclinical Efficacy and Therapeutic Potential of Cwp232291 in Disease Models

Hematologic Malignancies

The Wnt/β-catenin signaling pathway is crucial for the development of leukemia stem cells in AML, making it a key therapeutic target. oncotarget.comashpublications.org Aberrant levels of β-catenin are found in over half of AML patients and are associated with a poor prognosis. nih.gov CWP232291 has shown promise in preclinical AML models by targeting this pathway. oncotarget.com

This compound has demonstrated potent cytotoxic effects against primary tumor cells from a significant portion of AML patients. aacrjournals.org In a study using primary tumor cells from 13 AML patients, 8 showed sensitivity to this compound at sub-micromolar concentrations, which was more potent than standard anti-leukemic agents like cytarabine (B982) and daunorubicin. aacrjournals.org Notably, all tested tumor samples from AML patients with specific cytogenetic abnormalities, such as t(8;21), trisomy 8, or MLL translocations, were sensitive to the compound. aacrjournals.org The compound showed minimal effects on normal bone marrow cells, suggesting a selective action on malignant cells. aacrjournals.org This anti-leukemic activity is linked to the drug's ability to decrease the expression of β-catenin target genes, including cyclin D1 and survivin. ascopubs.org

In Vitro Efficacy of this compound in Primary AML Patient Samples
Patient CohortNumber of SamplesNumber of Sensitive SamplesKey FindingsReference
Acute Myeloid Leukemia (AML)138Showed potent cytotoxicity at sub-micromolar levels. aacrjournals.org
AML with t(8;21)33All samples were sensitive to this compound. aacrjournals.org
AML with trisomy 833All samples were sensitive to this compound. aacrjournals.org
AML with MLL translocations11The sample was sensitive to this compound. aacrjournals.org

Preclinical studies utilizing bone marrow engraftment models with AML cell lines have confirmed the significant antineoplastic activity of this compound. nih.govresearchgate.net In an in vivo AML model, this compound was shown to inhibit tumor progression. oncotarget.com These studies have demonstrated that the compound can reduce β-catenin and survivin expression in the bone marrow. Furthermore, this compound has shown significant preclinical tumor regression, outperforming standard cytotoxic AML drugs in some models. ascopubs.org

The Wnt/β-catenin pathway is essential for the self-renewal of leukemia stem cells (LSCs). mdpi.com By inhibiting this pathway, this compound is designed to eradicate these earlier progenitor cells. nih.govdntb.gov.uanih.govpatsnap.com While direct preclinical studies on the specific impact of this compound on LSC populations are not extensively detailed in the provided search results, its mechanism of action is aimed at targeting the very pathways that drive LSC development and survival. nih.govashpublications.org A related compound, CWP232228, demonstrated selective targeting of AML patient-derived cancer stem cells in vivo. nih.gov

Preclinical research has indicated that this compound holds potential for treating Myelodysplastic Syndromes (MDS). nih.gov A phase 1 clinical study included patients with MDS, investigating the compound's efficacy in this patient population. nih.govdntb.gov.uanih.govpatsnap.com The rationale for its use in MDS is based on the involvement of the Wnt signaling pathway in clonal hematopoietic stem cell disorders. nih.gov However, specific preclinical data from MDS models were not detailed in the available search results.

This compound has shown potent anti-tumor activity in preclinical models of Multiple Myeloma (MM). researchgate.net

In Vitro Findings : this compound exhibits strong growth inhibitory activity in several MM cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, with IC50 values ranging from 13 to 73 nM. researchgate.net Treatment of MM cells with this compound leads to the downregulation of Wnt target genes like survivin by inducing the degradation of β-catenin. researchgate.net This action results in the activation of caspase-3 and PARP cleavage, indicative of apoptosis induction. researchgate.net

In Vivo Findings : In MM tumor-bearing mouse models, this compound demonstrated dose-dependent anti-tumor efficacy that strongly correlated with the degradation of β-catenin in tumor samples. researchgate.net A significant decrease in plasma M protein levels was observed in OPM-2 tumor-bearing mice shortly after a single administration of the compound. researchgate.net Furthermore, in MM bone marrow engraftment models, this compound significantly outperformed lenalidomide (B1683929) as a single agent. researchgate.net

Preclinical Efficacy of this compound in Multiple Myeloma (MM) Models
Model TypeCell Lines/ModelKey FindingsReference
In VitroRPMI-8226, OPM-2, NCI-H929, JJN3, EJMPotent growth inhibition with IC50 values of 13–73 nM. researchgate.net
In VitroHEK293 (Reporter Assay)Dose-dependently reduced TOPflash promoter activity with an IC50 of 273 nM. researchgate.net
In VitroMultiple Myeloma CellsDownregulated survivin, triggered β-catenin degradation, activated caspase-3 and PARP cleavage. researchgate.net
In VivoOPM-2 Tumor Bearing MiceDose-dependent anti-tumor efficacy; degradation of β-catenin; significant decrease in plasma M protein. researchgate.net
In VivoMM Bone Marrow Engraftment ModelSignificantly outperformed lenalidomide as a single agent. researchgate.net

Multiple Myeloma (MM) Models

Growth Inhibition in MM Cell Lines

Solid Tumors

This compound has also been assessed for its therapeutic potential in several solid tumor types, including castration-resistant prostate cancer and ovarian cancer. frontiersin.orgnih.gov

The Wnt/β-catenin signaling pathway is implicated in the development and progression of castration-resistant prostate cancer (CRPC), a lethal form of the disease. nih.govnih.gov this compound has been shown to block the growth of CRPC by inducing endoplasmic reticulum (ER) stress and suppressing β-catenin expression. nih.govresearchgate.net

The antitumor activity of this compound has been demonstrated across multiple CRPC models. nih.govnih.gov

In Vitro : The compound inhibited the growth of androgen-independent, AR-positive CRPC cell lines, including 22Rv1 and VCaP, with an efficacy comparable to the standard chemotherapy agent docetaxel (B913). nih.gov It also inhibited the growth of other prostate cancer cell lines such as PC3, DU145, and LNCaP. nih.gov

Ex Vivo : this compound demonstrated antitumor activity against primary prostate cancer cells derived from four different CRPC patients, including those who had progressed after docetaxel or enzalutamide (B1683756) therapy. nih.govresearchgate.net

In Vivo : In a 22Rv1 xenograft mouse model, this compound treatment led to significant tumor growth inhibition. nih.govresearchgate.net After 27 days of treatment, tumor growth inhibition reached 52.0% and 73.7% at different dose levels. nih.govresearchgate.net This in vivo effect was associated with decreased β-catenin expression and increased levels of cleaved caspase-3 in the tumors. nih.govresearchgate.net

Table 3: In Vivo Efficacy of this compound in CRPC Xenograft Model (22Rv1)

Dose LevelTumor Growth Inhibition (%)
Low Dose52.0%
High Dose73.7%
Data from a 27-day treatment period in a 22Rv1 xenograft mouse model. nih.govresearchgate.net

A significant finding is the efficacy of this compound against chemotherapy-resistant prostate cancer. nih.gov Studies showed that the compound exerted similar growth inhibition in docetaxel-resistant DU145 prostate cancer cells as it did in the parental, docetaxel-sensitive DU145 cells. nih.govresearchgate.net This suggests that this compound may offer a therapeutic strategy for patients with chemoresistant CRPC. nih.gov

The aberrant activation of the Wnt/β-catenin pathway is also a key factor in the progression of ovarian cancer. frontiersin.orgnih.gov this compound has been identified as a potential novel therapeutic agent for this malignancy. frontiersin.orgnih.gov Research has demonstrated that the compound can significantly reduce the growth of ovarian cancer through the inhibition of β-catenin. frontiersin.orgnih.gov

Its efficacy was confirmed in various experimental models:

In Vitro : this compound suppressed the growth of a panel of eight different ovarian cancer cell lines, including A2780/S, CAOV3, PA1, OVCAR3, SNU119, SNU251, and SNU840. frontiersin.orgresearchgate.net

In Vivo : In mouse xenograft models using ovarian cancer cells, this compound treatment resulted in significant inhibition of tumor growth. vulcanchem.comfrontiersin.orgresearchgate.net

Ex Vivo : The compound was tested on 20 patient-derived ovarian cancer organoids and showed a good response in the majority, defined as a growth inhibition rate of over 50%. frontiersin.org

Notably, this compound was also effective against cisplatin-resistant ovarian cancer cell lines (A2780/CP) and cisplatin-resistant patient-derived organoids, indicating its potential to treat recurrent or refractory ovarian cancer. frontiersin.orgnih.gov

Activity in Patient-Derived Organoid Models

Intestinal Carcinogenesis Models

The Wnt/β-catenin pathway is also a critical driver in the development of intestinal cancers. This compound has been evaluated for its ability to inhibit intestinal tumorigenesis.

In genetically engineered mouse models (GEMMs) designed to spontaneously develop intestinal tumors due to mutations in Smad4 and Trp53 (genes commonly mutated in human colorectal cancer), long-term treatment with this compound significantly suppressed tumor development. asco.org

Treatment with this compound led to a notable reduction in the incidence of intestinal tumors and, more importantly, a significant decrease in the number of mice developing invasive adenocarcinomas. asco.org The compound was found to inhibit Wnt signaling by downregulating β-catenin and its target genes, such as MYC and cyclin D1. asco.orgnih.gov

Interactive Table: Effect of this compound on Intestinal Tumorigenesis in GEMMs

ParameterVehicle ControlThis compound Treatment
Incidence of Intestinal Tumors91.3% 56.3%
Incidence of Intestinal Adenocarcinomas78.3% nih.gov37.5% nih.gov
Tumor Multiplicity (average number of tumors)2.8 ± 0.4 nih.gov1.2 ± 0.4 nih.gov

Cancer stem cells are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, progression, and recurrence. This compound has been shown to reduce the frequency of CSCs in intestinal cancer models. asco.orgnih.gov

In an in-vivo limiting dilution assay using primary mouse cancer cells, the frequency of CSCs was significantly lower in the this compound-treated group compared to the untreated group. nih.gov The treatment also led to a downregulation of CSC markers, including CD133, Lgr-5, and Sca-1. asco.orglarvol.com

Interactive Table: this compound Effect on Intestinal Cancer Stem Cell Frequency

Treatment GroupCancer Stem Cell Frequency
Untreated1 in 3,223 nih.gov
This compound-treated1 in 48,069 nih.gov
Suppression of Intestinal Tumorigenesis and Progression

Other Malignancies (e.g., Breast, Liver, Colorectal Cancer)

The therapeutic potential of this compound and its closely related compounds extends to other types of cancers where the Wnt/β-catenin pathway is implicated.

Preclinical studies have indicated the efficacy of this compound in gastrointestinal cancers, particularly those with mutations in the β-catenin signaling pathway. oncotarget.com In gastric cancer xenograft models, this compound demonstrated in vivo activity and showed synergistic effects when combined with paclitaxel (B517696) and irinotecan (B1672180). oncotarget.com

A closely related compound, CWP232228, has shown the ability to inhibit the growth of breast and liver cancer stem cells. medchemexpress.com In breast cancer cell lines (both mouse and human), CWP232228 inhibited cell proliferation. medchemexpress.com Similarly, it demonstrated anti-proliferative effects in liver cancer cell lines. medchemexpress.com In vivo studies with CWP232228 in mice bearing breast cancer cell tumors resulted in a significant reduction in tumor volume. medchemexpress.com Another derivative, IC2, has been shown to effectively suppress liver cancer stem cells. oncotarget.com

For colorectal cancer, the data from intestinal carcinogenesis models are highly relevant, indicating a strong potential for this compound in this malignancy as well. asco.orgnih.gov

Inhibition of Breast/Liver Cancer Stem Cells

This compound has demonstrated potential in targeting cancer stem cells (CSCs), a subpopulation of cells within tumors responsible for initiation, maintenance, and therapy resistance. oncotarget.com The compound's mechanism of action, centered on the inhibition of the Wnt/β-catenin signaling pathway, is fundamental to this capability, as this pathway is crucial for the self-renewal and differentiation of stem cells. nih.gov Dysregulation of Wnt/β-catenin signaling is a key factor in the survival and proliferation of CSCs in various cancers, including breast and liver cancer. oncotarget.comsmw.ch

Preclinical evidence indicates that this compound is effective against breast and liver cancer stem cells. While direct studies on this compound in breast cancer stem-like cells are noted, more detailed public data comes from studies on closely related compounds and derivatives which share its core mechanism. nih.govresearchgate.net For instance, a derivative of CWP232228, known as IC2, has been shown to effectively suppress liver cancer stem cells and reduce the population of CSC marker-positive cells both in vitro and in vivo. researchgate.net Another related compound, CWP232228, was found to specifically target liver cancer stem cells by inhibiting Wnt/β-catenin signaling. nih.govresearchgate.net The active metabolite of this compound, CWP232204, functions by inducing degradation of β-catenin, a key effector in the Wnt pathway, thereby disrupting the signals that maintain stemness. frontiersin.orgashpublications.org This mechanism is considered a promising therapeutic strategy for targeting cancer stem cells. nih.gov

The table below summarizes findings related to the inhibition of liver cancer stem cells by compounds related to this compound.

Table 1: Preclinical Efficacy Against Liver Cancer Stem Cells

Reduction of Metastasis in Colon Cancer Models

The Wnt signaling pathway, which this compound inhibits, plays a significant role in epithelial-mesenchymal transition (EMT), a critical process in the metastasis of cancer cells. oncotarget.com Preclinical studies have validated the efficacy of this compound in suppressing the development of gastrointestinal tumors, particularly in models relevant to colon cancer. asco.org

In a key study using a genetically-engineered mouse (GEM) model that spontaneously develops intestinal tumors with activated β-catenin signaling (Villin-Cre;Smad4F/F;Trp53F/F mice), this compound treatment demonstrated significant tumor suppression. asco.org Mice treated with the compound showed a markedly lower incidence of intestinal tumors compared to the vehicle-treated control group. asco.org

Furthermore, the development of invasive adenocarcinoma, a critical step in metastasis, was substantially reduced in the mice receiving this compound. asco.org These findings underscore the compound's potential to not only inhibit primary tumor growth but also to prevent progression to more aggressive, metastatic disease in colon cancer models. asco.org

The data from the genetically-engineered mouse model study is detailed in the table below.

Table 2: Efficacy of this compound in a Colon Cancer GEM Model

Targeting Cancer Stem Cells Cscs with Cwp232291

Role of Wnt/β-catenin in CSC Maintenance and Self-Renewal

The Wnt/β-catenin signaling pathway plays a fundamental role in both embryonic development and adult tissue homeostasis, including the regulation of normal stem cell fate, self-renewal, and differentiation mdpi.comnih.gov. Aberrant activation of the Wnt/β-catenin pathway is frequently observed in many cancer types and is strongly implicated in the maintenance and self-renewal of CSCs oncotarget.commdpi.comtandfonline.comresearchgate.net. High levels of nuclear β-catenin, a key component of this pathway, have been correlated with poor prognosis in certain cancers tandfonline.com. The Wnt/β-catenin pathway promotes CSC properties by influencing the balance between self-renewal and differentiation oncotarget.comtandfonline.com. It can induce the transcription of target genes crucial for proliferation and survival oncotarget.comascopubs.org. The formation of a transcriptionally active complex involving β-catenin and co-activators like CBP or p300 is central to Wnt signaling activity tandfonline.com. CBP/β-catenin binding tends to favor the maintenance of stem cell potency, while p300/β-catenin binding can promote differentiation tandfonline.com.

CWP232291-Mediated Reduction of CSC Frequency

This compound, a small-molecule inhibitor, targets the Wnt/β-catenin signaling pathway and has been shown to reduce the frequency of cancer stem cells in preclinical models oncotarget.comascopubs.org. This compound is a prodrug that is converted in vivo to its active form, CWP232204 . This active metabolite induces apoptosis in cancer cells through mechanisms involving endoplasmic reticulum (ER) stress and the degradation of β-catenin nih.govresearchgate.net. By destabilizing β-catenin and inhibiting Wnt-mediated transcriptional activity, this compound disrupts the signaling crucial for CSC maintenance oncotarget.com.

Research findings in a genetically-engineered mouse (GEM) model for colorectal cancer demonstrated a significant reduction in CSC frequency following this compound treatment. In this model, the frequency of CSCs was markedly lower in the this compound-treated group compared to the untreated group. ascopubs.org

Table 1: Effect of this compound on Cancer Stem Cell Frequency in a Colorectal Cancer GEM Model

Treatment GroupCSC Frequencyp-value
Untreated1/3,223< 0.001
This compound-Treated1/48,069

Data derived from in vivo limiting dilution assay using primary mouse cancer cells. ascopubs.org

This reduction in CSC frequency suggests that this compound can effectively target the subpopulation of cells responsible for tumor propagation and potentially contribute to improved therapeutic outcomes oncotarget.comascopubs.org.

Downregulation of CSC Tumor Markers by this compound

Cancer stem cells are often identified and characterized by the expression of specific cell surface markers nih.govresearchgate.net. This compound has been shown to downregulate the expression of several such markers associated with CSCs, including CD133, Lgr-5, Sca-1, and CD44 researchgate.net.

CD133 Marker Modulation

CD133 is a pentaspan transmembrane glycoprotein (B1211001) widely used as a marker for CSCs in various tumor types, including colorectal cancer, hepatocellular carcinoma, and ovarian cancer nih.govresearchgate.netmdpi.com. CD133-expressing CSCs have been linked to chemoresistance and poor prognosis mdpi.com. Studies have indicated that this compound can reduce CD133-positive cell populations . For example, in hepatocellular carcinoma, this compound was shown to reduce CD44+/CD133+ populations . In mouse intestinal cancer models, this compound treatment reduced the expression of CD133 in tumor allografts researchgate.net. Downregulation of CD133 by this compound suggests an impact on the CSC population marked by this protein researchgate.netmdpi.com.

Lgr-5 Marker Modulation

Lgr-5 (Leucine-rich repeat-containing G-protein coupled receptor 5) is another marker associated with CSCs, particularly in colorectal cancer and other solid tumors mdpi.combiorxiv.orgnih.gov. Lgr-5 is a Wnt/β-catenin target gene and can potentiate Wnt/β-catenin activity, contributing to CSC proliferation and self-renewal mdpi.combiorxiv.org. Elevated Lgr-5 expression has been observed in various tumor types and is associated with increased tumor aggressiveness and chemotherapy resistance biorxiv.orgnih.gov. Research in mouse intestinal cancer models has demonstrated that this compound treatment can downregulate the expression of Lgr-5 in tumor allografts researchgate.net. This modulation of Lgr-5 expression by this compound aligns with its mechanism of inhibiting the Wnt/β-catenin pathway, thereby affecting CSCs that rely on this signaling for maintenance researchgate.net.

Sca-1 Marker Modulation

Sca-1 (Stem cell antigen-1), also known as Ly6A/E, is a marker found on various stem and progenitor cells, including cancer stem cells in certain malignancies like prostate cancer jcancer.orgnih.gov. Sca-1 is a phosphatidylinositol anchored protein involved in multidirectional differentiation and proliferation jcancer.org. Studies investigating the effects of this compound on CSC markers in mouse intestinal cancer models have reported a reduction in Sca-1 expression following treatment researchgate.net. Additionally, Sca-1 positive prostate cancer cells have been shown to possess self-renewal ability nih.gov. The downregulation of Sca-1 by this compound indicates its potential to impact CSC populations characterized by this marker researchgate.net.

CD44 Marker Modulation

CD44 is a transmembrane glycoprotein widely recognized as a CSC marker in numerous cancers, including breast, colorectal, pancreatic, ovarian, and hepatocellular carcinoma nih.govfrontiersin.org. CD44 is involved in cell-cell interaction, adhesion, migration, and can influence signaling pathways like Wnt/β-catenin, contributing to CSC properties and chemoresistance nih.govfrontiersin.org. High CD44 expression is often associated with drug-resistant cells frontiersin.org. This compound has been shown to reduce CD44-positive cell populations researchgate.net. Specifically, in hepatocellular carcinoma, this compound treatment reduced CD44+/CD133+ populations . In mouse intestinal cancer models, this compound treatment also led to a reduction in CD44-positive subpopulations researchgate.net. The modulation of CD44 by this compound further supports its activity against diverse CSC populations researchgate.net.

Table 2: Modulation of CSC Markers by this compound

CSC MarkerObserved Modulation by this compoundRelevant Cancer TypesSource Type (Preclinical)
CD133Downregulation/ReductionHepatocellular Carcinoma, Mouse Intestinal CancerIn vivo
Lgr-5DownregulationMouse Intestinal CancerIn vivo
Sca-1Downregulation/ReductionMouse Intestinal Cancer, Prostate CancerIn vivo, Cell Culture
CD44Downregulation/ReductionHepatocellular Carcinoma, Mouse Intestinal CancerIn vivo, Cell Culture

Based on research findings cited in the text. researchgate.netjcancer.orgnih.gov

Synergistic Approaches and Combination Therapies in Preclinical Models

Preclinical Evidence of Synergism

Preclinical studies have explored the synergistic potential of CWP232291 in combination with various anti-cancer agents in different cancer models.

With Chemotherapeutic Agents (e.g., Cytarabine (B982), Cisplatin (B142131), Docetaxel)

Preclinical evidence suggests that this compound can exhibit synergistic activity when combined with certain chemotherapeutic agents.

Cytarabine: The clinical trial of this compound combined with the S-phase-specific anti-metabolite drug cytarabine is currently under investigation researchgate.net. Future studies are planned to explore the potential synergistic effects of this compound with other chemotherapeutic agents, including cytarabine researchgate.net.

Cisplatin: this compound has shown activity against cisplatin-resistant ovarian cancer cells, indicating its potential as a combination therapy with existing chemotherapy regimens frontiersin.org. Co-treatment of cisplatin and this compound could further enhance the anti-tumor effect in an ovarian cancer organoid model, suggesting a potential additive effect frontiersin.org. No signs of cross-resistance between cisplatin and this compound were observed in this study frontiersin.org.

Docetaxel (B913): In castration-resistant prostate cancer (CRPC) models, this compound showed similar growth inhibition in docetaxel-resistant DU145 cells as in parental DU145 cells nih.govresearchgate.net. This suggests that this compound may have therapeutic potential as a second-line treatment after chemotherapy failure in CRPC nih.gov. Furthermore, preclinical studies have shown that novel chemotypes acting as downstream inhibitors of β-catenin-dependent Wnt-pathway, similar in mechanism to this compound, exhibit synergistic anti-proliferative effects with docetaxel in triple-negative breast cancer cell lines frontiersin.orgresearchgate.net.

With Androgen Receptor Pathway Inhibitors (e.g., Enzalutamide)

Synergy between β-catenin and the Androgen Receptor (AR) has been documented in prostate cancer researchgate.net. When prostate cancer cells adapt to a low androgen environment, AR and Wnt/β-catenin signaling may reinforce each other to promote androgen-independent growth and progression researchgate.net. This compound has been shown to suppress the expression of AR and its splice variants in prostate cancer cells nih.govresearchgate.netresearchgate.net.

Preclinical studies have explored combinations of Wnt pathway inhibitors and AR pathway inhibitors in CRPC. While the provided search results specifically mention synergistic effects of other agents like ONC201 with enzalutamide (B1683756) in CRPC cell lines biorxiv.orgnih.gov, they also highlight that this compound suppressed the growth of primary prostate cancer cells from a patient who progressed after enzalutamide treatment, whereas docetaxel was not effective in these cells nih.govresearchgate.net. This finding, coupled with this compound's ability to downregulate AR, supports the rationale for combining this compound with AR pathway inhibitors like enzalutamide to potentially overcome resistance in CRPC, although direct synergy data for this compound and enzalutamide was not explicitly found in the provided snippets. Synergy between β-catenin and AR has been well documented, providing a strong rationale for such combinations researchgate.net.

With Proteasome Inhibitors in Multiple Myeloma

This compound is being tested in phase 1 trials for hematological cancers, including multiple myeloma (MM) researchgate.netascopubs.orgasco.org. Proteasome inhibitors (PIs) are a standard treatment for MM, but resistance can develop nih.govmdpi.com. Combining PIs with other agents that target different pathways is a strategy to overcome resistance mdpi.com. While direct preclinical data on the synergistic combination of this compound with specific proteasome inhibitors in multiple myeloma was not detailed in the provided search results, this compound is noted to enhance apoptosis in multiple myeloma when combined with proteasome inhibitors . Preclinical studies have shown synergistic anti-myeloma activity with combinations of different proteasome inhibitors (like marizomib) and immunomodulatory drugs (like pomalidomide) nih.govnih.gov. Given this compound's role as a β-catenin inhibitor and the importance of Wnt/β-catenin signaling in MM, combining it with proteasome inhibitors represents a rational preclinical approach to enhance anti-tumor activity and overcome resistance in multiple myeloma.

Implications for Overcoming Therapy Resistance

Aberrant activation of the Wnt/β-catenin pathway is a critical driver of therapeutic resistance in various cancers . This compound, by targeting this pathway, has the potential to overcome or resensitize cancer cells to conventional therapies. Preclinical studies have shown this compound's effectiveness against chemotherapy-resistant models, including cisplatin-resistant ovarian cancer cells and docetaxel-resistant prostate cancer cells frontiersin.orgnih.govresearchgate.net. The ability of this compound to induce ER stress and degrade β-catenin provides a mechanism by which it can bypass existing resistance mechanisms nih.govnih.govresearchgate.net.

Combining this compound with other agents that target complementary pathways or address resistance mechanisms could be a promising strategy to improve treatment outcomes. For instance, in CRPC, where resistance to AR-targeted therapies like enzalutamide is common, combining with a Wnt/β-catenin inhibitor like this compound could potentially overcome resistance by targeting alternative survival pathways and downregulating AR expression nih.govresearchgate.netresearchgate.netkuleuven.be. Similarly, in MM, combining this compound with proteasome inhibitors could address resistance mechanisms related to protein degradation and Wnt signaling mdpi.com. The ongoing preclinical and clinical investigations into this compound in combination therapies highlight its potential role in overcoming therapy resistance in various malignancies nih.govresearchgate.net.

Mechanisms of Resistance and Sensitivity to Cwp232291

Aberrant Wnt/β-catenin Signaling as a Driver of Chemoresistance

The Wnt/β-catenin signaling pathway, essential for embryonic development and tissue homeostasis, is frequently dysregulated in various cancers. researchgate.netnih.gov Its aberrant activation is a significant contributor to the development of resistance to conventional chemotherapy and radiotherapy. researchgate.net Elevated Wnt signaling has been shown to diminish the efficacy of standard chemotherapeutic agents across multiple cancer types. researchgate.netnih.gov

In urological cancers, for example, increased Wnt signaling is associated with reduced sensitivity to drugs such as cisplatin (B142131), doxorubicin, and paclitaxel (B517696). researchgate.netresearchgate.net Similarly, in ovarian cancer and cholangiocarcinoma, the hyperactivation of the Wnt/β-catenin pathway is implicated in promoting chemoresistance. nih.govchemdiv.com This resistance is often linked to the pathway's role in maintaining cancer stem cells (CSCs), a subpopulation of tumor cells known for their resilience to treatment. nih.govchemdiv.com The activation of Wnt/β-catenin signaling can promote the survival and propagation of these CSCs, leading to tumor relapse and therapeutic failure. nih.govchemdiv.com

CWP232291's Efficacy in Chemoresistant Models

Given the role of Wnt signaling in drug resistance, inhibitors like this compound present a promising strategy for treating chemoresistant cancers. Preclinical studies have demonstrated this compound's effectiveness in models that are resistant to standard-of-care therapies.

In castration-resistant prostate cancer (CRPC), this compound has shown equal antitumor activity in both docetaxel-sensitive and docetaxel-resistant cell lines. nih.gov This suggests that this compound could be a viable second-line treatment option for CRPC patients who have failed prior chemotherapy. nih.gov

The efficacy of this compound has also been notably demonstrated in ovarian cancer. A comprehensive study using patient-derived organoids (PDOs) revealed that this compound was effective against cisplatin-resistant tumors. nih.govfrontiersin.org In this study, no cross-resistance between cisplatin and this compound was observed. nih.govfrontiersin.org Furthermore, combining this compound with cisplatin enhanced the anti-tumor effect, suggesting a potential synergistic relationship. nih.govfrontiersin.org

Table 1: Efficacy of this compound in Cisplatin-Resistant Ovarian Cancer Patient-Derived Organoids (PDOs)
Patient CohortNumber of PDOsSensitivity to CisplatinSensitivity to this compound
Total2049
Cisplatin-Sensitive444
Cisplatin-Resistant1605
Data derived from a study on patient-derived organoids where sensitivity was defined as over 50% growth inhibition. nih.govfrontiersin.org

Research in gastrointestinal cancers has yielded similar findings. The activity of this compound was found to be more pronounced in a 5-fluorouracil (B62378) (5-FU)-resistant derivative of a human gastric cancer cell line compared to its non-resistant counterpart. asco.org In xenograft models of gastric cancer, this compound also demonstrated synergistic activity when combined with paclitaxel and irinotecan (B1672180). asco.org

Molecular Determinants of this compound Sensitivity

The sensitivity of cancer cells to this compound is not uniform and appears to be dictated by specific molecular characteristics. Identifying these determinants is key to patient stratification and predicting therapeutic response.

One significant factor is the genetic status of the Wnt/β-catenin pathway itself. In preclinical models of human gastric cancer, this compound exhibited greater activity in cell lines harboring mutations in pathway components, such as the APC gene. asco.org

In prostate cancer, the expression of the androgen receptor (AR) appears to be a crucial determinant of sensitivity. nih.gov Studies have shown that AR-expressing prostate cancer cells are more sensitive to this compound than AR-negative cells. nih.gov This is potentially due to the synergistic interaction between β-catenin and AR signaling, suggesting that concurrently targeting both pathways could be particularly effective in AR-positive CRPC. nih.gov

Studies on primary tumor cells from patients with hematologic malignancies have also provided insights into sensitivity biomarkers. In a cohort of acute myeloid leukemia (AML) patients, samples with specific chromosomal abnormalities, including t(8;21), trisomy 8, and MLL translocations, were all found to be sensitive to this compound. aacrjournals.org Furthermore, in B-cell non-Hodgkin lymphoma samples, elevated baseline levels of intracellular β-catenin correlated with sensitivity to the drug, with treatment leading to a decrease in these levels. aacrjournals.org

Table 2: Sensitivity of Primary Hematologic Malignancy Samples to this compound
Disease TypeTotal SamplesSensitive SamplesKey Findings
Acute Myeloid Leukemia (AML)138All samples with t(8;21), trisomy 8, or MLL translocations were sensitive. aacrjournals.org
B-cell non-Hodgkin Lymphoma (B-NHL)32Sensitive samples had elevated baseline β-catenin levels. aacrjournals.org
Multiple Myeloma (MM)42N/A
Data from an in vitro study on primary tumor cells from patients. aacrjournals.org

Potential Adaptive Resistance Mechanisms to Wnt Pathway Inhibition

While Wnt pathway inhibitors like this compound hold promise, the potential for cancer cells to develop adaptive resistance remains a challenge. Understanding these mechanisms is essential for developing strategies to overcome resistance and improve long-term outcomes.

One potential mechanism of resistance is the activation of parallel "bypass" signaling pathways. aacrjournals.orgoncoscience.us For instance, in BRAF-mutant colorectal cancer, resistance to BRAF inhibitors can be mediated by the adaptive hyperactivation of the Wnt/β-catenin pathway, driven by the focal adhesion kinase (FAK). aacrjournals.orgnih.gov This suggests that cancer cells can co-opt alternative signaling cascades to sustain growth when a primary pathway is blocked. Therefore, a potential adaptive resistance mechanism to a Wnt inhibitor like this compound could involve the upregulation of other oncogenic pathways, such as the MAPK or PI3K/Akt pathways, to compensate for the loss of Wnt signaling.

Another avenue for resistance involves the tumor microenvironment. Stromal cells, such as cancer-associated myofibroblasts, can secrete growth factors like hepatocyte growth factor (HGF), which can reactivate β-catenin-dependent transcription in tumor cells, thereby conferring resistance to Wnt-targeted therapies. chemdiv.com

Furthermore, the inherent plasticity of cancer stem cells (CSCs) could contribute to adaptive resistance. aacrjournals.org It is plausible that under the selective pressure of a Wnt inhibitor, a subpopulation of cancer cells could switch to a different cellular state or signaling dependency, allowing them to survive and proliferate. For example, hyperactivation of Wnt signaling has been linked to an increase in the colon CSC pool, which contributes to therapy resistance. aacrjournals.org This highlights the dynamic nature of tumors and their ability to evolve in response to treatment.

Advanced Research Methodologies Applied to Cwp232291 Studies

In Vitro Research Models

In vitro studies, which are performed in a controlled environment outside of a living organism, represent the foundational step in characterizing the activity of a compound like CWP232291. These models utilize immortalized cancer cell lines to explore cellular and molecular responses to the drug.

Cell viability and proliferation assays are fundamental for determining the cytotoxic or anti-proliferative capacity of a compound. reactionbiology.comnih.gov Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of viable cells through the reduction of a tetrazolium salt into a colored formazan (B1609692) product. nih.govresearchgate.net The CellTiter-Glo® luminescent assay quantifies the number of viable cells by measuring the amount of ATP, an indicator of metabolic activity. promega.comre-place.be

Studies have consistently used these methods to establish the potent growth-inhibitory effects of this compound across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in various cancer types. For instance, in multiple myeloma cell lines, this compound demonstrated IC50 values between 13 and 73 nM. ashpublications.org In castration-resistant prostate cancer (CRPC) cell lines, IC50 values were observed to be lower in androgen receptor (AR)-expressing cells compared to AR-negative cells. nih.gov The CellTiter-Glo® assay has also been employed to evaluate the viability of primary prostate cancer cells and docetaxel-resistant cells following treatment with this compound. researchgate.net

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (nM)Assay UsedReference
Prostate CancerLNCaP60 - 97CellTiter-Glo nih.gov
Prostate Cancer22Rv160 - 70CellTiter-Glo nih.gov
Prostate CancerPC3188 - 200CellTiter-Glo nih.gov
Prostate CancerDU145400 - 418CellTiter-Glo nih.gov
Multiple MyelomaRPMI-8226, OPM-2, NCI-H929, JJN3, EJM13 - 73Not Specified ashpublications.org

To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis), researchers employ specific analytical methods. Flow cytometry analysis using annexin (B1180172) V and propidium (B1200493) iodide (PI) staining can quantify the percentage of apoptotic cells. nih.gov A key biochemical hallmark of apoptosis is the activation of a cascade of enzymes called caspases, particularly effector caspases like caspase-3. mesoscale.com Activated caspase-3 cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is critical for DNA repair. mesoscale.com The detection of cleaved caspase-3 and cleaved PARP, often via Western blotting, serves as a robust indicator of apoptosis. ashpublications.orgmesoscale.com

Treatment with this compound has been shown to induce apoptosis through the caspase pathway. nih.gov Studies in both prostate cancer and multiple myeloma cell lines have demonstrated that exposure to this compound leads to a significant increase in cleaved caspase-3 and cleaved PARP. ashpublications.orgnih.gov Furthermore, the use of a pan-caspase inhibitor, ZVAD-FMK, was shown to abrogate this compound-induced apoptosis, confirming that the cell death mechanism is caspase-dependent. nih.gov

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into how a compound affects cellular signaling pathways. In the context of this compound, this method has been pivotal in confirming its mechanism of action as a Wnt/β-catenin signaling inhibitor. ashpublications.orgnih.gov The Wnt pathway is crucial in cell proliferation and its dysregulation is implicated in many cancers. mdpi.com

Research has consistently shown that this compound treatment leads to a dose-dependent degradation of β-catenin, the central effector of the canonical Wnt pathway. ashpublications.orgresearchgate.net Consequently, the expression of downstream Wnt target genes, which promote cell survival and proliferation, is suppressed. Western blot analyses have confirmed the downregulation of proteins such as survivin, c-myc, and cyclin D1 following this compound treatment. ashpublications.orgnih.govresearchgate.netasco.org In prostate cancer models, this compound was also found to decrease the expression of the androgen receptor (AR) and its splice variants. nih.govresearchgate.net

Table 2: Effect of this compound on Protein Expression in Cancer Cell Lines
ProteinEffect of this compoundCancer TypeReference
β-cateninDecreasedProstate, Multiple Myeloma ashpublications.orgnih.govresearchgate.net
SurvivinDecreasedProstate, Multiple Myeloma ashpublications.orgnih.govresearchgate.net
Androgen Receptor (AR)DecreasedProstate nih.govresearchgate.net
c-mycDecreasedProstate researchgate.netasco.org
Cyclin D1DecreasedProstate researchgate.netasco.org

Reporter gene assays are a powerful tool for monitoring the activity of a specific signaling pathway. bpsbioscience.comamsbio.com For the Wnt/β-catenin pathway, the TCF/LEF luciferase reporter assay is commonly used. bpsbioscience.comnih.gov In this system, cells are transfected with a plasmid containing the firefly luciferase gene under the control of TCF/LEF responsive elements. bpsbioscience.com When the Wnt pathway is active, β-catenin binds to TCF/LEF transcription factors, driving the expression of the luciferase reporter, which generates a measurable light signal. An inhibitor of the pathway will reduce this signal.

This assay has been instrumental in functionally demonstrating that this compound inhibits Wnt/β-catenin signaling. In prostate cancer cells, this compound significantly decreased TCF/LEF luciferase activity, even when the pathway was stimulated with Wnt3a. nih.govresearchgate.net Similarly, in HEK293 cells, this compound dose-dependently reduced the promoter activity of TOPflash (a TCF/LEF reporter) induced by Wnt-3a, with a calculated IC50 of 273 nM. ashpublications.org

Fluorescence microscopy allows for the visualization of specific molecules or structures within cells. nih.govnih.gov When applied to live cells, this technique can track dynamic cellular processes over time. nikon.comthermofisher.com In the study of this compound, fluorescence microscopy has been used to visualize the subcellular localization of key proteins.

A critical step in Wnt signaling activation is the translocation of β-catenin from the cytoplasm to the nucleus. Fluorescence microscopy studies have shown that in untreated prostate cancer cells, β-catenin is distributed throughout the cytoplasm and nucleus. researchgate.net However, following exposure to this compound, there is a marked decrease in the amount of β-catenin staining observed in the nucleus, providing visual confirmation that the compound prevents the nuclear accumulation of β-catenin, thereby inhibiting its transcriptional activity. nih.govresearchgate.net

Reporter Gene Assays (e.g., LEF/TCF Luciferase Reporter)

Ex Vivo Research Models (e.g., Patient-Derived Organoids, Primary Tumor Cells)

Ex vivo models utilize tissues or cells taken directly from a patient, offering a more clinically relevant system than immortalized cell lines. These models, including patient-derived organoids and primary tumor cells, help bridge the gap between in vitro research and clinical application. nih.gov

Patient-derived organoids (PDOs) are three-dimensional (3D) cultures grown from a patient's tumor tissue that closely recapitulate the morphology and genetic characteristics of the original tumor. nih.govmdpi.com This model is increasingly used for drug sensitivity testing. mdpi.com Studies have established PDOs from ovarian cancer patients and demonstrated that this compound can significantly inhibit their growth. nih.govdntb.gov.ua Notably, the compound was effective in organoids derived from both cisplatin-sensitive and cisplatin-resistant patients, highlighting its potential to overcome chemotherapy resistance. mdpi.comresearchgate.net In one study, 9 out of 20 ovarian cancer PDOs were found to be sensitive to this compound. researchgate.net

The efficacy of this compound has also been assessed using primary tumor cells isolated from patients with various malignancies. In castration-resistant prostate cancer, this compound showed anti-tumor activity against primary cells derived from patients. researchgate.netresearchgate.net Similarly, the compound exerted potent cytotoxic effects on primary tumor cells from a significant portion of patients with acute myeloid leukemia (AML) and B-cell neoplasms, while having minimal effect on normal bone marrow cells. aacrjournals.org

Table 3: Activity of this compound in Ex Vivo Models
Model TypeCancer TypeKey FindingReference
Patient-Derived Organoids (PDOs)Ovarian CancerInhibited growth of both cisplatin-sensitive and -resistant PDOs. 9 of 20 PDOs tested were sensitive. nih.govmdpi.comresearchgate.net
Primary Tumor CellsCastration-Resistant Prostate Cancer (CRPC)Demonstrated anti-tumor activity in primary cells from CRPC patients. researchgate.netresearchgate.net
Primary Tumor CellsAcute Myeloid Leukemia (AML)Showed potent cytotoxicity in samples from 8 of 13 AML patients. aacrjournals.org
Primary Tumor CellsB-cell NeoplasmsShowed potent cytotoxicity in samples from 2 of 3 B-NHL patients and 2 of 4 MM patients. aacrjournals.org

In Vivo Animal Models

Tumor xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, have been a cornerstone in evaluating the in vivo activity of this compound across a spectrum of cancers. These models allow for the direct assessment of the compound's effect on human-derived tumors.

Castration-Resistant Prostate Cancer (CRPC): In studies involving CRPC, the human prostate cancer cell line 22Rv1 was used to establish xenograft tumors in mice. researchgate.netmdpi.comresearchgate.netnih.govnih.gov These models have been instrumental in demonstrating that this compound can inhibit tumor growth. mdpi.comnih.gov The compound's activity in these xenografts was also associated with the downregulation of β-catenin and an increase in the apoptosis marker, cleaved caspase-3, within the tumor tissue. mdpi.comnih.gov

Multiple Myeloma (MM): The anti-tumor potential of this compound in multiple myeloma was investigated using xenograft models established with OPM-2 and RPMI-8226 human myeloma cell lines. ashpublications.orgresearchgate.net These studies reported significant tumor growth inhibition and, in some instances, tumor regression. ashpublications.orgresearchgate.net The observed anti-tumor effects showed a strong correlation with the degradation of β-catenin in the tumor samples. ashpublications.org

Ovarian Cancer: To explore its efficacy against ovarian cancer, xenograft models were developed by subcutaneously injecting the human ovarian cancer cell line PA-1 into BALB/c nude mice. nih.govvulcanchem.com Treatment with this compound resulted in a significant attenuation of tumor growth in these models. nih.govvulcanchem.com This research also highlighted the compound's effectiveness in cisplatin-resistant cell lines, suggesting its potential utility in chemoresistant ovarian cancer. nih.gov

Gastric Cancer: The preclinical efficacy of this compound was assessed in 14 heterotopic and 2 orthotopic xenografts using various human gastric cancer cell lines implanted in NOD/SCID mice. asco.orgresearchgate.netresearchgate.net A notable finding was that the anti-tumor activity was more pronounced in cancer cell lines with mutations in the β-catenin signaling pathway. asco.orgresearchgate.net Furthermore, this compound demonstrated synergistic activity when combined with conventional chemotherapeutic agents like paclitaxel (B517696) and irinotecan (B1672180) in a SNU-484 heterotopic xenograft model. asco.orgresearchgate.net

TABLE 1: Efficacy of this compound in Tumor Xenograft Models
Cancer TypeCell Line(s)Mouse ModelKey FindingsCitation(s)
Castration-Resistant Prostate Cancer (CRPC)22Rv1Not SpecifiedTumor growth inhibition of 52.0% and 73.7%; significant reduction in final tumor weight. researchgate.netnih.gov
Multiple MyelomaOPM-2, RPMI-8226Not SpecifiedLed to tumor regression in some cases; achieved up to 95% tumor growth inhibition (TGI) in OPM-2 and 80% TGI in RPMI-8226 models. ashpublications.orgresearchgate.net
Ovarian CancerPA-1BALB/c Nude MiceSignificantly attenuated tumor growth. Effective against cisplatin-resistant cells. nih.govvulcanchem.comresearchgate.net
Gastric CancerMultiple Human Gastric Cancer Cell Lines (e.g., SNU-620, MKN-45, SNU-484)NOD/SCID MiceExhibited in vivo activity, particularly in cancers with β-catenin pathway mutations. Showed synergistic activity with paclitaxel and irinotecan. asco.orgresearchgate.net

To complement xenograft studies, autochthonous tumor models, where tumors arise spontaneously in genetically engineered animals, have been employed. These Genetically Engineered Mouse Models (GEMMs) more closely replicate human cancer development, including the interaction between the tumor and a competent immune system. nih.govnih.gov

Intestinal Cancer: A key study utilized a novel GEM model where the intestinal epithelium has a specific knockout of the tumor suppressor genes Smad4 and p53 (Villin-Cre;Smad4F/F;Trp53F/F mice). asco.orgascopubs.orgsemanticscholar.org These mice spontaneously develop intestinal tumors with activated β-catenin signaling, providing a robust model for colorectal cancer. asco.orgascopubs.org Long-term treatment with this compound was shown to significantly suppress the development of these spontaneous intestinal tumors. asco.orgascopubs.orgmdpi.com The treatment also led to a reduction in the frequency of cancer stem cells (CSCs). ascopubs.org

TABLE 2: Efficacy of this compound in an Autochthonous Intestinal Cancer Model
Mouse ModelKey FindingsCitation(s)
Villin-Cre;Smad4F/F;Trp53F/F (GEMM)Suppressed spontaneous intestinal tumor development (56.3% in treated group vs. 91.3% in vehicle group). asco.orgresearchgate.net
Significantly reduced the incidence of malignant adenocarcinomas (37.5% in treated group vs. 78.3% in vehicle group). asco.orgresearchgate.netascopubs.org
Significantly decreased tumor multiplicity (average of 1.2 tumors/mouse in treated group vs. 2.8 tumors/mouse in vehicle group). ascopubs.org
Reduced cancer stem cell (CSC) frequency. ascopubs.org

The assessment of this compound's anti-tumor activity in these in vivo models involves multiple quantitative and qualitative endpoints.

The outcomes are often expressed as a percentage of tumor growth inhibition (TGI) or as tumor regression. ashpublications.orgresearchgate.net Studies on multiple myeloma xenografts reported TGI as high as 95% and also noted instances of tumor regression. ashpublications.orgresearchgate.net In the autochthonous intestinal cancer model, efficacy was assessed by the reduced incidence of tumor-bearing mice and a lower number of malignant tumors developing per mouse. ascopubs.org

Beyond physical measurements, assessment includes molecular analyses of the tumor tissue. Immunohistochemistry and western blotting are used to confirm the mechanism of action in vivo, such as the reduction of β-catenin and its target genes (e.g., myc, cyclin D1), and the induction of apoptotic markers like cleaved caspase-3. nih.govasco.orgascopubs.org In orthotopic models, techniques like luciferase imaging can be used to monitor changes in tumor signal intensity over the course of treatment. asco.orgresearchgate.net

Future Research Directions and Unanswered Questions

Further Elucidation of Upstream and Downstream Molecular Interactions

CWP232291 is understood to inhibit Wnt signaling, leading to the degradation of β-catenin via the activation of endoplasmic reticulum (ER) stress and subsequent caspase activation. ashpublications.orgashpublications.orgnih.gov Its active metabolite, CWP232204, is also involved in inducing ER stress. ashpublications.orgresearchgate.net Preclinical studies indicate that this compound suppresses the expression of β-catenin and Wnt target genes like survivin and cyclin D1. nih.govbiomedgrid.comascopubs.org

However, the complete spectrum of upstream signals that influence this compound's activity and the full range of downstream effectors beyond known Wnt targets remain areas for further research. While it is known to affect β-catenin transcriptional activity, the precise molecular steps linking ER stress induction to β-catenin degradation warrant more detailed investigation. ashpublications.orgresearchgate.netresearchgate.net Understanding these intricate interactions could reveal additional targets for synergistic therapies or identify mechanisms of resistance. Furthermore, exploring its interaction with other signaling pathways known to crosstalk with Wnt, such as PI3K/mTOR, MAPK, and AR pathways, is crucial. nih.govmdpi.com

Identification of Predictive Biomarkers for this compound Response

Identifying biomarkers that predict response to this compound is critical for patient selection and optimizing treatment outcomes. While the compound targets the Wnt/β-catenin pathway, the mere presence of Wnt activation may not be sufficient to predict sensitivity. Research suggests that nuclear and membranous expression of β-catenin could be related to patient survival and potentially serve as a predictive marker in ovarian cancer. nih.govfrontiersin.org

Further research is needed to identify specific molecular markers or genetic alterations that correlate with sensitivity or resistance to this compound. This could involve comprehensive genomic, transcriptomic, and proteomic analyses in patient samples from clinical trials. Investigating the role of ER stress markers or components of the caspase activation pathway as potential predictive biomarkers could also be valuable, given this compound's mechanism of action. ashpublications.orgnih.gov The development of predictive biomarkers is considered essential for exploiting the blockade of the Wnt pathway in future studies. nih.gov

Investigation of this compound's Impact on the Tumor Microenvironment

The tumor microenvironment (TME) plays a significant role in cancer progression, immune evasion, and therapeutic response. biomedgrid.commdpi.com The Wnt pathway is known to influence the TME through crosstalk with immune cells and stromal cells. biomedgrid.com Aberrant Wnt signaling is also recognized as an important oncogenic pathway related to immune evasion, and its activation is enriched in tumors with low levels of infiltrating T cells. mdpi.comonclive.com

Future research should investigate how this compound modulates the TME. This includes examining its effects on immune cell infiltration and function, the stromal compartment (e.g., cancer-associated fibroblasts), and the expression of cytokines and chemokines. Understanding these interactions could provide insights into how this compound might enhance anti-tumor immunity or overcome immunosuppressive mechanisms within the TME. Preclinical studies in multiple myeloma have already highlighted the critical role of the bone marrow microenvironment and its interaction with leukemia cells, suggesting this is a relevant area of inquiry for this compound. researchgate.net

Exploration of Novel Combination Therapies and Sequencing Strategies

Given that this compound has shown modest efficacy as a single agent in some contexts, exploring rational combination therapies is a key future direction. researchgate.net Preclinical studies have already demonstrated potential synergistic activity with agents like paclitaxel (B517696) and irinotecan (B1672180) in gastrointestinal cancers. larvol.com Future studies are planned to explore its potential synergistic effects with other chemotherapeutic agents. researchgate.netresearchgate.net

Combinations with immune checkpoint inhibitors are particularly promising, as inhibiting the Wnt/β-catenin pathway could potentially increase immune cell infiltration and enhance sensitivity to immunotherapy. mdpi.comonclive.com Clinical trials investigating this compound in combination with other agents, such as lenalidomide (B1683929) and dexamethasone (B1670325) in multiple myeloma, and cytarabine (B982) in AML, are already underway or planned. researchgate.netbiomedgrid.comresearchgate.netcancer.gov Research should focus on identifying optimal drug partners based on mechanistic synergy and evaluating the efficacy and tolerability of these combinations in preclinical models and clinical trials. Determining the optimal sequencing of this compound with other therapies is also an important consideration for future studies. unpaywall.orgfrontiersin.org

Potential Application of this compound in Non-Oncological Diseases Implicating Wnt Pathway Dysregulation

While the primary focus for this compound has been oncology, the Wnt signaling pathway plays a vital role in various physiological processes, and its dysfunction is implicated in a range of non-oncological diseases, including Alzheimer's, metabolic and skeletal disorders, and kidney and liver disease. patsnap.com

Exploring the therapeutic potential of this compound in these non-oncological conditions where aberrant Wnt pathway activity contributes to pathogenesis represents a potential future research avenue. This would require rigorous preclinical studies to assess its efficacy and specificity in relevant disease models, as well as careful consideration of potential off-target effects due to the Wnt pathway's widespread involvement in tissue homeostasis. mdpi.com

Data Table: Summary of Select Preclinical and Clinical Findings for this compound

Study TypeCancer Type(s)Key Finding(s)Source(s)
PreclinicalAcute Myeloid Leukemia, Multiple MyelomaSignificant anti-tumor activity in vitro and in vivo models. researchgate.net researchgate.net
PreclinicalCastration-Resistant Prostate Cancer (CRPC)Blocks growth by activating ER stress and inhibiting Wnt/β-catenin and AR signaling. nih.govresearchgate.net nih.govresearchgate.net
PreclinicalOvarian CancerSuppressed growth of various cell lines and patient-derived organoids, including cisplatin-resistant ones. nih.govfrontiersin.orgresearchgate.netresearchgate.net nih.govfrontiersin.orgresearchgate.netresearchgate.net
PreclinicalGastrointestinal CancersSignificant preclinical efficacy, especially in cancers with β-catenin activation; synergistic activity with paclitaxel and irinotecan. larvol.com larvol.com
PreclinicalColorectal CancerInhibited intestinal tumorigenesis and reduced cancer stem cells in a GEM model. ascopubs.orgpatsnap.com ascopubs.orgpatsnap.com
Phase 1 ClinicalRelapsed/Refractory AML and MDSDemonstrated anti-tumor activity as monotherapy; plans for future combination therapy. ashpublications.orgashpublications.orgresearchgate.netmdpi.comnih.gov ashpublications.orgashpublications.orgresearchgate.netmdpi.comnih.gov
Phase 1 ClinicalRelapsed/Refractory AML and Multiple MyelomaOngoing study of this compound alone and in combination with lenalidomide and dexamethasone. researchgate.netbiomedgrid.comresearchgate.net researchgate.netbiomedgrid.comresearchgate.net
Phase 1b/2a ClinicalRelapsed/Refractory AMLOngoing study of this compound in combination with cytarabine. cancer.gov cancer.gov

Q & A

Basic: How to formulate a focused research question for studying CWP232291's mechanism of action?

Methodological Answer:
Begin by aligning your question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasibility: Ensure access to this compound and necessary analytical tools (e.g., HPLC, NMR).
  • Novelty: Identify gaps in existing literature (e.g., unexplored signaling pathways).
  • Relevance: Link to broader biological impacts, such as apoptosis or metabolic regulation.
    Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Avoid overly broad questions; instead, narrow to specific cellular targets (e.g., "How does this compound modulate kinase X in in vitro models?"). Critically evaluate prior studies to refine scope .

Advanced: What experimental designs are optimal for assessing this compound's efficacy in heterogeneous cell populations?

Methodological Answer:
Adopt single-cell RNA sequencing combined with flow cytometry to isolate subpopulations, as demonstrated in tumorigenic cell studies (e.g., CD44+CD24− markers). Use dose-response matrices to evaluate heterogeneity in drug sensitivity. Include:

  • Positive/Negative Controls: Baseline viability assays with standard inhibitors.
  • Replicate Variability: Triplicate experiments with statistical power analysis (α=0.05, β=0.2).
  • Longitudinal Tracking: Time-lapse imaging to capture dynamic responses.
    Document protocols rigorously to enable reproducibility, per journal guidelines .

Basic: What are the key steps in conducting a literature review for this compound-related research?

Methodological Answer:

Database Searches: Use PubMed, Scopus, and Web of Science with Boolean terms (e.g., "this compound AND pharmacokinetics").

Critical Appraisal: Evaluate study quality using tools like PRISMA for systematic reviews.

Gap Analysis: Map findings to identify contradictions (e.g., conflicting IC50 values across studies).

Synthesis: Organize data into categories (e.g., structural analogs, toxicity profiles).
Avoid reliance on non-peer-reviewed sources; prioritize high-impact journals .

Advanced: How to address contradictions in this compound's pharmacological data across studies?

Methodological Answer:
Perform meta-analysis using tools like RevMan to aggregate data, accounting for variables:

  • Experimental Conditions: Compare cell lines, incubation times, and solvent formulations.
  • Statistical Harmonization: Normalize dose-response curves using Hill equation modeling.
  • Cross-Validation: Replicate key experiments under standardized protocols.
    Publish negative results and methodological limitations transparently to reduce publication bias .

Basic: What analytical techniques are essential for characterizing this compound's purity and structure?

Methodological Answer:

  • Purity: Quantify via HPLC (≥95% purity threshold) with UV/Vis detection.
  • Structural Confirmation: Use NMR (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) .
  • Crystallography: For novel compounds, submit X-ray diffraction data to the Cambridge Structural Database.
    Document all characterization steps in supplementary materials, adhering to journal requirements for new compounds .

Advanced: What strategies ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Documentation: Include step-by-step reaction conditions (temperature, catalysts, solvents) in supplementary files.
  • Batch Testing: Validate multiple synthesis batches with HPLC-ELSD for consistency.
  • Open Science: Share protocols via platforms like Zenodo or protocols.io .
    Reference MIABIS standards for chemical synthesis reporting .

Basic: How to establish a valid control group when testing this compound in vitro?

Methodological Answer:

  • Vehicle Control: Use the solvent (e.g., DMSO) at the same concentration as treatment groups.
  • Positive Control: Employ a well-characterized inhibitor (e.g., staurosporine for apoptosis assays).
  • Cell Line Validation: Ensure mycoplasma-free status via PCR testing.
    Align with ethical guidelines for cell sourcing and passage number limitations .

Advanced: How to integrate multi-omics data to elucidate this compound's mode of action?

Methodological Answer:
Combine transcriptomics , proteomics , and metabolomics using:

  • Pathway Enrichment Tools: DAVID, GSEA, or MetaboAnalyst.
  • Network Pharmacology: Construct protein-protein interaction networks via STRING or Cytoscape.
  • Machine Learning: Apply random forest models to identify predictive biomarkers.
    Store raw data in repositories like GEO or PRIDE, following FAIR principles .

Basic: What ethical considerations apply when designing animal studies involving this compound?

Methodological Answer:

  • 3Rs Principle: Replace (use in vitro models where possible), Reduce (minimize sample size via power analysis), Refine (avoid distress).
  • IACUC Approval: Submit protocols for review, including endpoints (e.g., tumor size, survival).
  • Data Transparency: Report all adverse events, even if not statistically significant.
    Reference ARRIVE guidelines for preclinical studies .

Advanced: How to design longitudinal studies assessing this compound's chronic toxicity?

Methodological Answer:

  • Dosing Regimens: Test multiple schedules (e.g., daily vs. intermittent) over 6–12 months.
  • Biomarker Panels: Monitor liver/kidney function (ALT, creatinine) and hematological parameters.
  • Histopathological Analysis: Collect tissues at necropsy, blinded to pathologists.
    Use mixed-effects models to account for intra-subject variability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.